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Abstract
AZD-CO-C2-Ph-amido-Ph-azide is a bifunctional chemical linker primarily utilized in the

development of Proteolysis Targeting Chimeras (PROTACs). As an alkyl chain-based linker, it

serves to connect a ligand that binds to a target protein of interest and another ligand that

recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. A key

feature of this linker is the presence of a terminal azide group, which makes it a versatile

reagent for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition

(CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide

provides a comprehensive overview of the chemical structure, properties, and a generalized

synthesis protocol for AZD-CO-C2-Ph-amido-Ph-azide.

Chemical Structure and Properties
The definitive chemical structure of AZD-CO-C2-Ph-amido-Ph-azide is crucial for

understanding its reactivity and application. Based on its CAS number, the structural details are

as follows:
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Identifier Value

IUPAC Name
N-(4-(4-azidobenzamido)phenyl)-4-(2-

oxoazetidin-1-yl)butanamide

CAS Number 1383544-71-5

Molecular Formula C₂₀H₂₀N₆O₃

Molecular Weight 392.41 g/mol

SMILES

O=C(C1=CC=C(C=C1)N=[N+]=

[N-])NC2=CC=C(C=C2)NC(=O)CCC(N3CCC3=

O)=O

Chemical Structure Diagram:

Caption: Chemical structure of AZD-CO-C2-Ph-amido-Ph-azide.

Experimental Protocols
While a specific, detailed synthesis protocol for AZD-CO-C2-Ph-amido-Ph-azide is not readily

available in published literature, a plausible synthetic route can be devised based on standard

organic chemistry methodologies for the formation of its constituent functional groups: an

amide bond and an azetidinone ring, followed by the introduction of the azide group.

2.1. Proposed Retrosynthetic Analysis and Synthesis Workflow

The synthesis can be conceptualized by disconnecting the two amide bonds. This suggests a

convergent synthesis approach, preparing the azetidinone-containing butanoic acid and the

azido-aniline fragments separately, followed by their coupling.
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Caption: Proposed retrosynthetic analysis for AZD-CO-C2-Ph-amido-Ph-azide.

2.2. General Synthesis Protocol

Step 1: Synthesis of 4-(2-oxoazetidin-1-yl)butanoic acid

Dissolve γ-aminobutyric acid in an aqueous solution of a suitable base (e.g., sodium

hydroxide).

Cool the solution in an ice bath.

Slowly add 3-chloropropionyl chloride dropwise while maintaining the temperature and pH.

Allow the reaction to warm to room temperature and stir overnight.

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.

Filter, wash with cold water, and dry the solid to obtain 4-(2-oxoazetidin-1-yl)butanoic acid.

Step 2: Synthesis of N-(4-aminophenyl)-4-azidobenzamide
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Dissolve 4-azidobenzoic acid in a suitable aprotic solvent (e.g., DMF).

Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

Stir the mixture for a short period to activate the carboxylic acid.

Add a solution of p-phenylenediamine in the same solvent to the reaction mixture.

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

Perform an aqueous workup and purify the product by column chromatography or

recrystallization.

Step 3: Final Coupling to Yield AZD-CO-C2-Ph-amido-Ph-azide

Dissolve N-(4-aminophenyl)-4-azidobenzamide and 4-(2-oxoazetidin-1-yl)butanoic acid in an

appropriate aprotic solvent (e.g., DMF).

Add a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA).

Stir the reaction at room temperature overnight.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, perform an aqueous workup and purify the final product by column

chromatography.

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass

spectrometry.

Application in PROTAC Synthesis
The primary application of AZD-CO-C2-Ph-amido-Ph-azide is as a linker in the modular

synthesis of PROTACs. The terminal azide group allows for its conjugation to a warhead

(targeting ligand) or an E3 ligase ligand that has been functionalized with a reactive alkyne

group.

3.1. Click Chemistry Reaction Workflow
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Caption: General workflow for PROTAC synthesis using AZD-CO-C2-Ph-amido-Ph-azide.

Signaling Pathways and Mechanism of Action of
Resulting PROTACs
As a linker, AZD-CO-C2-Ph-amido-Ph-azide does not possess intrinsic biological activity or a

signaling pathway of its own. Its function is to facilitate the formation of a ternary complex

between the target protein and an E3 ubiquitin ligase. The relevant signaling pathway is that

which is modulated by the degradation of the target protein.

4.1. General PROTAC Mechanism of Action
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Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein

degradation.

Quantitative Data
Currently, there is a lack of publicly available quantitative data (e.g., binding affinities,

degradation efficacy [DC₅₀], or pharmacokinetic parameters) for PROTACs that specifically

utilize the AZD-CO-C2-Ph-amido-Ph-azide linker. Such data would be highly dependent on

the specific warhead and E3 ligase ligand incorporated into the final PROTAC molecule and

would need to be generated empirically for each new construct.
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Disclaimer
The experimental protocols provided herein are generalized and based on standard chemical

principles. Researchers should conduct their own literature search for specific examples and

optimize reaction conditions as necessary. All laboratory work should be performed with

appropriate safety precautions.

To cite this document: BenchChem. [In-Depth Technical Guide: AZD-CO-C2-Ph-amido-Ph-
azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8104377#azd-co-c2-ph-amido-ph-azide-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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